(4-Methylbenzyl)2-propyn-1-ylamine
Overview
Description
(4-Methylbenzyl)2-propyn-1-ylamine is an organic compound with the molecular formula C11H13N and a molecular weight of 159.23 g/mol. This compound is characterized by the presence of a 4-methylbenzyl group attached to a propynylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Methylbenzyl)2-propyn-1-ylamine typically involves multi-step organic reactions. One common method includes the alkylation of a primary amine with a suitable alkyl halide under basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
(4-Methylbenzyl)2-propyn-1-ylamine undergoes several types of chemical reactions, including:
Scientific Research Applications
(4-Methylbenzyl)2-propyn-1-ylamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)2-propyn-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may undergo alkylation and acylation reactions, which can modify its chemical structure and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Methylbenzyl)2-propyn-1-ylamine can be compared with other similar compounds, such as:
(4-Methoxybenzyl)2-propyn-1-ylamine: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
(4-Methylbenzyl)2-butyn-1-ylamine: This compound has a butynyl group instead of a propynyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h1,4-7,12H,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIXZMNCWBMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406050 | |
Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892594-94-4 | |
Record name | N-[(4-methylphenyl)methyl]prop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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